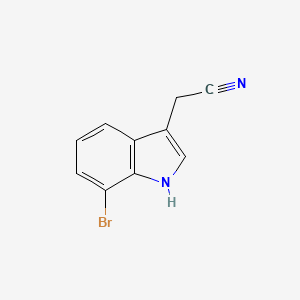

2-(7-bromo-1H-indol-3-yl)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(7-bromo-1H-indol-3-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2/c11-9-3-1-2-8-7(4-5-12)6-13-10(8)9/h1-3,6,13H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBQLSWJJXNSNJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC=C2CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1044772-58-8 | |

| Record name | 2-(7-bromo-1H-indol-3-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Iii. Comprehensive Spectroscopic and Crystallographic Research on 2 7 Bromo 1h Indol 3 Yl Acetonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is an indispensable tool for the structural determination of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the chemical environment of protons and carbons, and their connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of 2-(7-bromo-1H-indol-3-yl)acetonitrile, distinct signals are anticipated for each unique proton in the molecule. The indole (B1671886) NH proton typically appears as a broad singlet in the downfield region, generally above 8.0 ppm. The proton at the C2 position of the indole ring is expected to resonate as a singlet or a narrow triplet, influenced by long-range couplings.

The protons on the benzene (B151609) portion of the indole ring (H4, H5, and H6) will exhibit characteristic splitting patterns. H5 is expected to appear as a triplet, flanked by two doublet signals corresponding to H4 and H6. The bromine atom at the C7 position will influence the chemical shift of the adjacent H6 proton. The methylene (B1212753) protons of the acetonitrile (B52724) group (-CH₂CN) are expected to appear as a distinct singlet, typically in the range of 3.8-4.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| NH | > 8.0 | br s |

| H2 | ~7.3 | s |

| H4 | ~7.6 | d |

| H5 | ~7.1 | t |

| H6 | ~7.4 | d |

| CH₂ | ~3.9 | s |

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbon of the nitrile group (-CN) is expected in the downfield region, typically around 117-118 ppm. The quaternary carbons of the indole ring, such as C3, C3a, C7, and C7a, will also have characteristic chemical shifts. The presence of the electron-withdrawing bromine atom at C7 is expected to shift its signal significantly.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | ~124 |

| C3 | ~108 |

| C3a | ~128 |

| C4 | ~121 |

| C5 | ~122 |

| C6 | ~120 |

| C7 | ~115 |

| C7a | ~135 |

| CH₂ | ~15 |

| CN | ~117 |

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions.

Advanced 2D NMR Techniques for Connectivity Elucidation

To definitively assign proton and carbon signals and to confirm the connectivity within the molecule, advanced 2D NMR techniques are employed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbons that bear protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity around quaternary carbons and for confirming the position of the bromo and acetonitrile substituents on the indole ring.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, helping to trace the connectivity of the protons on the aromatic ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. For this compound (C₁₀H₇BrN₂), the presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]+ and [M+2]+) of almost equal intensity.

Table 3: Expected HRMS Data for this compound

| Ion | Calculated m/z (for C₁₀H₇⁷⁹BrN₂) | Calculated m/z (for C₁₀H₇⁸¹BrN₂) |

|---|---|---|

| [M+H]⁺ | 234.9869 | 236.9848 |

| [M+Na]⁺ | 256.9688 | 258.9668 |

Note: These are calculated exact masses for the protonated and sodiated molecular ions.

Collision Cross Section (CCS) Studies for Gas-Phase Conformation

Ion mobility-mass spectrometry (IM-MS) provides information about the size, shape, and charge of an ion in the gas phase. The collision cross section (CCS) is a key parameter derived from these experiments, representing the effective area of the ion as it tumbles and collides with a neutral buffer gas.

CCS values are valuable for distinguishing between isomers, as different spatial arrangements of atoms will result in different gas-phase conformations and, consequently, different CCS values. For this compound, the CCS value would provide a unique physicochemical descriptor that could be used to differentiate it from its other positional isomers, such as the 4-bromo, 5-bromo, and 6-bromo analogues. While specific experimental CCS data for this compound is not available, such studies would be crucial for a complete conformational characterization in the gas phase.

Infrared (IR) Spectroscopy for Vibrational Mode Characterization

Infrared (IR) spectroscopy is a important tool for identifying the functional groups and characterizing the vibrational modes of a molecule. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to the various stretching and bending vibrations within the molecule.

Key expected vibrational modes include:

N-H Stretching: The indole N-H bond typically shows a stretching vibration in the region of 3400-3300 cm⁻¹. The precise position and shape of this peak can be influenced by hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations from the indole ring are anticipated in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the acetonitrile methylene group would appear just below 3000 cm⁻¹.

C≡N Stretching: The nitrile group (C≡N) exhibits a characteristic sharp and strong absorption band in the range of 2260-2220 cm⁻¹.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the indole ring are expected to produce several bands in the 1600-1450 cm⁻¹ region.

N-H Bending: The in-plane bending of the N-H bond usually appears around 1550-1450 cm⁻¹.

C-Br Stretching: The carbon-bromine stretching vibration is typically observed in the lower frequency region of the spectrum, usually between 600 and 500 cm⁻¹.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3400 - 3300 | Medium-Strong |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2950 - 2850 | Medium |

| C≡N Stretch | 2260 - 2220 | Strong, Sharp |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Strong |

| N-H Bend | 1550 - 1450 | Medium |

| C-N Stretch | 1350 - 1250 | Medium |

| C-Br Stretch | 600 - 500 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The indole ring system is a strong chromophore, and its UV-Vis spectrum is characterized by distinct absorption bands. The absorption maxima (λmax) for indole and its derivatives are sensitive to the nature and position of substituents, as well as the polarity of the solvent.

The UV-Vis spectrum of this compound is expected to show characteristic absorptions arising from π→π* electronic transitions within the indole nucleus. For the parent indole molecule, two main absorption bands are typically observed: a strong band around 270-280 nm and another, often with fine structure, at shorter wavelengths.

Substitution on the indole ring, such as with a bromine atom and an acetonitrile group, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indole. This is due to the extension of the conjugated π-system and the electronic effects of the substituents. Studies on other substituted indoles have shown that the solvent polarity can also influence the position of the absorption bands.

While specific experimental λmax values for this compound are not available in the provided search results, the absorption spectra of similar compounds, such as other bromoindole derivatives, generally exhibit absorption maxima in the range of 270-300 nm. acs.org

| Electronic Transition | Expected λmax Range (nm) | Solvent Effects |

|---|---|---|

| π→π* (Indole Ring) | 270 - 300 | A shift in λmax is expected with changes in solvent polarity. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. While the crystal structure of this compound has not been specifically reported in the provided search results, a detailed analysis of the closely related isomer, 2-(4-bromo-1H-indol-3-yl)acetonitrile, provides valuable insights into the expected structural features. nih.govnih.gov

The determination of the crystal structure of a compound like this compound would involve the following general procedures:

Crystal Growth: Single crystals of suitable quality are grown, often by slow evaporation of a saturated solution.

Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected. This involves rotating the crystal in a beam of monochromatic X-rays and recording the positions and intensities of the diffracted beams. nih.gov

Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using least-squares techniques. nih.gov

For the related 2-(4-bromo-1H-indol-3-yl)acetonitrile, data was collected on a Rigaku SCXmini diffractometer using Mo Kα radiation. nih.gov

The analysis of the crystal structure of 2-(4-bromo-1H-indol-3-yl)acetonitrile reveals that the indole ring system is essentially planar. nih.gov It is highly probable that the 7-bromo isomer would exhibit a similar planar indole core. The acetonitrile substituent at the 3-position is expected to be oriented relative to this plane. In the 4-bromo isomer, the acetonitrile group is noted to be twisted away from the indole plane. nih.gov A similar non-coplanar arrangement is anticipated for the 7-bromo derivative.

In the solid state, molecules of this compound are expected to be held together by a network of intermolecular interactions. A key interaction would be hydrogen bonding involving the indole N-H group as a donor and the nitrogen atom of the acetonitrile group of an adjacent molecule as an acceptor.

In the crystal structure of 2-(4-bromo-1H-indol-3-yl)acetonitrile, N—H···N hydrogen bonds link the molecules into chains. nih.gov This type of hydrogen bonding is a common motif in the crystal structures of indole derivatives containing a nitrile group. Other potential intermolecular interactions include π-π stacking between the aromatic indole rings and halogen bonding involving the bromine atom.

The final stage of a crystal structure determination involves refinement of the atomic coordinates and displacement parameters to achieve the best possible fit between the calculated and observed diffraction data. This is typically done using full-matrix least-squares on F². nih.gov For the structure of 2-(4-bromo-1H-indol-3-yl)acetonitrile, the refinement was carried out using the SHELXL97 program. nih.gov Hydrogen atoms are often placed in calculated positions and refined using a riding model. nih.gov

The quality of the final refined structure is assessed by parameters such as the R-factor, the goodness-of-fit (S), and the residual electron density. For 2-(4-bromo-1H-indol-3-yl)acetonitrile, the final R-factor was reported as 0.073 for observed reflections. nih.gov

| Crystallographic Parameter | Data for 2-(4-bromo-1H-indol-3-yl)acetonitrile nih.gov |

|---|---|

| Chemical Formula | C₁₀H₇BrN₂ |

| Molecular Weight | 235.09 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.3971 (17) |

| b (Å) | 11.237 (2) |

| c (Å) | 9.979 (2) |

| β (°) | 104.82 (3) |

| Volume (ų) | 910.2 (3) |

| Z | 4 |

| R-factor (I > 2σ(I)) | 0.073 |

| wR(F²) (all data) | 0.188 |

| Goodness-of-fit (S) | 1.09 |

Elemental Compositional Analysis

The elemental composition of this compound is a fundamental characteristic that confirms its molecular formula, C₁₀H₇BrN₂. This analysis is crucial for verifying the identity and purity of the synthesized compound. The theoretical elemental percentages are calculated based on the molecular weight of the compound derived from its formula.

The molecular formula C₁₀H₇BrN₂ indicates that each molecule of the compound is composed of ten carbon atoms, seven hydrogen atoms, one bromine atom, and two nitrogen atoms. Based on the atomic weights of these elements, the calculated elemental composition provides a theoretical benchmark against which experimentally determined values can be compared.

While specific experimental data from techniques such as combustion analysis for this compound are not widely documented in publicly available literature, the theoretical values serve as a primary reference for its characterization. High-resolution mass spectrometry (HRMS) would be another powerful technique to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion, which should correspond to the calculated exact mass of C₁₀H₇BrN₂.

The table below outlines the theoretical elemental composition of this compound.

Interactive Data Table: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Percentage (%) |

| Carbon | C | 12.011 | 10 | 120.11 | 51.10 |

| Hydrogen | H | 1.008 | 7 | 7.056 | 3.00 |

| Bromine | Br | 79.904 | 1 | 79.904 | 34.00 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 11.92 |

| Total | 235.085 | 100.00 |

Iv. Chemical Reactivity and Transformation Chemistry of 2 7 Bromo 1h Indol 3 Yl Acetonitrile

Reactivity of the Acetonitrile (B52724) Moiety

The acetonitrile group (-CH₂CN) attached to the C3 position of the indole (B1671886) ring is a versatile functional group capable of undergoing a variety of chemical transformations. Its reactivity stems from the electrophilic nature of the nitrile carbon and the acidity of the adjacent methylene (B1212753) protons.

The carbon-nitrogen triple bond of the nitrile is susceptible to nucleophilic attack. While specific examples for 2-(7-bromo-1H-indol-3-yl)acetonitrile are not extensively documented in public literature, the general reactivity of nitriles suggests it can react with organometallic reagents (e.g., Grignard or organolithium reagents) to form ketones after hydrolysis of the intermediate imine.

Furthermore, the methylene protons adjacent to the nitrile group exhibit enhanced acidity, enabling deprotonation to form a stabilized carbanion. This anion can then act as a nucleophile in various condensation reactions, such as aldol-type condensations or alkylations, allowing for the extension of the carbon chain.

The nitrile group can be hydrolyzed to a carboxylic acid under both acidic and basic conditions. chemistrysteps.com This transformation typically proceeds through an amide intermediate. chemistrysteps.comyoutube.com

Acid-Catalyzed Hydrolysis : Heating the nitrile with an aqueous acid, such as hydrochloric or sulfuric acid, protonates the nitrogen atom, activating the nitrile carbon for nucleophilic attack by water. youtube.com The initially formed imidic acid tautomerizes to the more stable amide, which is then further hydrolyzed to the corresponding carboxylic acid, in this case, 2-(7-bromo-1H-indol-3-yl)acetic acid, and an ammonium (B1175870) salt. chemistrysteps.comyoutube.comlibretexts.org

Base-Catalyzed Hydrolysis : Alternatively, heating the nitrile with an aqueous base like sodium hydroxide (B78521) initiates the attack of the hydroxide ion on the nitrile carbon. chemistrysteps.com This process yields a carboxylate salt and ammonia. libretexts.org Subsequent acidification of the reaction mixture is required to protonate the carboxylate and isolate the free carboxylic acid. libretexts.org

Esterification can be achieved by performing the hydrolysis in the presence of an alcohol, leading directly to the formation of the corresponding ester.

Table 1: General Conditions for Nitrile Hydrolysis

| Hydrolysis Type | Reagents | Intermediate | Final Product (after workup) |

|---|---|---|---|

| Acidic | Dilute H₂SO₄ or HCl, H₂O, Heat | Amide | Carboxylic Acid |

The nitrile group is readily reduced to a primary amine. This transformation is of significant industrial importance for the synthesis of amines. nih.gov Common methods for nitrile reduction include:

Catalytic Hydrogenation : Using metal catalysts such as Raney nickel, platinum oxide, or rhodium under a hydrogen atmosphere.

Chemical Reduction : Employing reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst.

Electrochemical Reduction : An electrocatalytic approach using metal nanoparticle catalysts, such as copper, can selectively reduce nitriles to primary amines at ambient temperature and pressure. nih.gov For instance, the electroreduction of acetonitrile has been shown to produce ethylamine (B1201723) with high faradaic efficiency. nih.gov A similar process could convert this compound to 2-(7-bromo-1H-indol-3-yl)ethanamine.

Reactions at the Indole Core

The indole ring system is an electron-rich heterocycle that readily participates in various reactions, particularly electrophilic substitutions. The nitrogen atom can also be functionalized.

The indole ring is highly reactive towards electrophiles, with the C3 position being the most nucleophilic site. researchgate.net Since this position is already substituted in this compound, electrophilic attack is directed to other positions. The next most reactive site is generally the C2 position, followed by the positions on the benzene (B151609) ring (C4, C5, C6). The bromine atom at C7 is an electron-withdrawing, deactivating group, which may influence the regioselectivity of further substitutions.

Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. lumenlearning.com For example, Friedel-Crafts-type reactions on substituted indoles, such as the benzylation of 5-bromo-1H-indole, have been reported to occur at the C3 position, highlighting the strong directing effect of the indole framework. acs.org For the title compound, with a blocked C3, electrophiles would likely target the C2 position or the electron-rich sites of the benzene portion of the ring, depending on the reaction conditions and the nature of the electrophile.

Table 2: Regioselectivity of Electrophilic Substitution on Indole

| Position | General Reactivity | Influence of Substituents in Title Compound |

|---|---|---|

| C3 | Most reactive | Blocked by the acetonitrile group |

| C2 | Second most reactive | A potential site for substitution |

| N1 | Can be attacked by some electrophiles | See N-Functionalization below |

The N-H proton of the indole ring is weakly acidic and can be removed by a base to generate a nucleophilic indole anion. researchgate.netmdpi.com This anion is a key intermediate for introducing a wide range of functional groups onto the nitrogen atom. mdpi.com

This N-functionalization is a common strategy in the synthesis of biologically active indole derivatives. mdpi.com Reactions typically involve deprotonation with a suitable base (e.g., sodium hydride, potassium carbonate) followed by the addition of an electrophile like an alkyl halide, acyl chloride, or Michael acceptor. mdpi.commdpi.com A base-catalyzed, transition-metal-free method has been developed for the N-functionalization of various indoles, including those with halogen substituents, using vinylene carbonate. mdpi.com This demonstrates that the N-H of a bromo-substituted indole can be readily functionalized.

Reactivity of the Bromine Substituent

The C-Br bond at the 7-position of the indole nucleus exhibits reactivity patterns typical of aryl bromides, serving as a key site for the introduction of new carbon-carbon and carbon-heteroatom bonds. The electron-rich nature of the indole ring influences the reactivity of this position, making it an excellent substrate for reactions that proceed via oxidative addition mechanisms, such as palladium-catalyzed cross-coupling. Conversely, the inherent electron richness can render traditional nucleophilic aromatic substitution reactions more challenging unless the ring is activated by other means.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the functionalization of aryl halides, and the 7-bromoindole (B1273607) scaffold is no exception. These reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, allow for the formation of C-C, C-alkenyl, C-alkynyl, and C-N bonds, respectively. wikipedia.orgwikipedia.orgwikipedia.orglibretexts.orgorganic-chemistry.orgmdpi.com The versatility of these methods provides access to a vast chemical space starting from this compound.

The general mechanism for these transformations involves a catalytic cycle initiated by the oxidative addition of the aryl bromide to a palladium(0) complex. libretexts.orgwikipedia.org This is followed by transmetalation (in Suzuki and Stille couplings) or coordination of the coupling partner (in Heck and Sonogashira couplings) and subsequent reductive elimination to afford the desired product and regenerate the palladium(0) catalyst. libretexts.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction couples the 7-bromoindole with an organoboron reagent (boronic acid or ester) to form a biaryl linkage. It is widely used for its mild reaction conditions and the commercial availability of a diverse range of boronic acids. wikipedia.orglibretexts.orgnih.gov Studies on related 7-bromo-1H-indazoles have shown that Suzuki-Miyaura reactions with various boronic acids proceed in moderate to good yields, highlighting the feasibility of this transformation on the 7-bromo-heterocycle core. nih.gov

Heck Reaction: The Heck reaction facilitates the formation of a new carbon-carbon bond by coupling the 7-bromoindole with an alkene. wikipedia.orgorganic-chemistry.orgnih.gov This reaction is a powerful method for the synthesis of substituted styrenes and other vinylated indoles. The reaction typically requires a palladium catalyst and a base. wikipedia.org

Sonogashira Coupling: For the introduction of an alkyne moiety at the 7-position, the Sonogashira coupling is the reaction of choice. wikipedia.orgorganic-chemistry.orgmdpi.comlibretexts.org It involves the coupling of the 7-bromoindole with a terminal alkyne, co-catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.org This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the 7-bromoindole with an amine. wikipedia.orglibretexts.orgresearchgate.netorganic-chemistry.org It is a highly valuable method for the synthesis of N-aryl and N-heteroaryl derivatives. Research has demonstrated the successful application of Buchwald-Hartwig amination on unprotected 7-bromotryptophan, a closely related structure, using aqueous conditions, which underscores the potential for similar reactivity with this compound. rsc.org

| Coupling Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product Type | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane/H₂O | 7-Arylindole | nih.gov |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ | Et₃N | DMF | 7-Alkenylindole | wikipedia.org |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF/DMA | 7-Alkynylindole | mdpi.com |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / BrettPhos | K₂CO₃ | t-AmOH/H₂O | 7-Aminoindole | libretexts.orgrsc.org |

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.orgpressbooks.pub The reaction generally proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. pressbooks.pub

For an SNAr reaction to be facile, the aromatic ring must be electron-deficient, which is typically achieved by the presence of strong electron-withdrawing groups (e.g., nitro, cyano) positioned ortho or para to the leaving group. wikipedia.orgpressbooks.pub These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate.

The indole ring system is inherently electron-rich, which makes it a poor substrate for classical SNAr reactions at the carbocyclic ring positions. The electron density of the aromatic system tends to repel incoming nucleophiles, thus disfavoring the initial attack required for the SNAr mechanism. Consequently, direct displacement of the bromine atom in this compound by common nucleophiles under standard SNAr conditions is generally not a favorable process.

The reactivity of halogens in SNAr reactions typically follows the order F > Cl ≈ Br > I, which is opposite to the trend observed in SN2 reactions. wikipedia.org This is because the rate-determining step is the nucleophilic attack, which is facilitated by the high electronegativity of fluorine, polarizing the C-F bond and making the carbon atom more electrophilic.

While direct SNAr at the C7-bromo position is challenging, modifications to the reaction system can in some cases facilitate such transformations. For instance, the use of "superelectrophilic" aromatic systems can enable reactions even with weak carbon nucleophiles like indoles. researchgate.net However, these are specialized cases. Base-promoted SNAr reactions have also been reported for the N-arylation of indoles using fluoro- and chloroarenes, but this involves the indole acting as a nucleophile rather than a substrate for substitution. researchgate.net In the absence of strong activating groups on the benzene portion of the indole, the bromine at C7 is not expected to be readily displaced by nucleophiles via an SNAr pathway.

| Factor | Influence on SNAr Reactivity of 7-Bromoindole | General Principle | Reference |

|---|---|---|---|

| Indole Ring System | Deactivating | Electron-rich aromatic systems disfavor nucleophilic attack. | wikipedia.org |

| Activating Groups | Required for reactivity | Strong electron-withdrawing groups (e.g., -NO₂) ortho/para to the leaving group are needed to stabilize the Meisenheimer complex. | pressbooks.pub |

| Leaving Group Ability (Br) | Moderate to Poor | In SNAr, the typical leaving group order is F > Cl ≈ Br > I. | wikipedia.org |

Metal-halogen exchange is a fundamental organometallic reaction that converts an organic halide into an organometallic species by treatment with an organometallic reagent, most commonly an organolithium compound. wikipedia.orgtcnj.edu This transformation is particularly useful for creating a nucleophilic carbon center at the position of the original halogen, which can then be reacted with a variety of electrophiles.

For this compound, the bromine atom at the C7 position can be exchanged with a metal, typically lithium. This is usually achieved by treating the bromoindole with a strong organolithium base, such as n-butyllithium or tert-butyllithium (B1211817), at low temperatures. wikipedia.org

A crucial consideration for this substrate is the presence of the acidic N-H proton on the indole ring. This proton will be readily deprotonated by the strong organolithium reagent. Therefore, at least two equivalents of the lithium reagent are required: the first to deprotonate the indole nitrogen, and the second to perform the halogen-metal exchange.

An alternative and often more efficient method involves the use of a combination of reagents, such as isopropylmagnesium chloride (i-PrMgCl) followed by n-butyllithium (n-BuLi). nih.gov This approach can lead to cleaner reactions and can be performed under less stringently cryogenic conditions. The initial treatment with i-PrMgCl forms a magnesium salt at the indole nitrogen, and the subsequent addition of n-BuLi effects the bromine-lithium exchange.

The resulting 7-lithioindole derivative is a powerful intermediate that can react with a wide range of electrophiles to introduce new functional groups at the C7 position. This two-step sequence of metal-halogen exchange followed by electrophilic quench provides a versatile route to 7-substituted indoles.

| Reagent(s) | Reaction Conditions | Intermediate | Potential Electrophiles | Product Type | Reference |

|---|---|---|---|---|---|

| n-BuLi or t-BuLi (≥ 2 equiv.) | Anhydrous THF or Et₂O, low temperature (e.g., -78 °C) | 7-Lithio-1H-indol-3-ylacetonitrile dianion | CO₂, DMF, Aldehydes, Ketones, Alkyl halides | 7-Substituted indole-3-acetonitriles | wikipedia.orgtcnj.edu |

| i-PrMgCl then n-BuLi | THF, 0 °C to -20 °C | 7-Lithio-1-(magnesio)indol-3-ylacetonitrile | CO₂, DMF, Aldehydes, Ketones, Alkyl halides | 7-Substituted indole-3-acetonitriles | nih.gov |

V. Computational and Theoretical Chemistry Studies on 2 7 Bromo 1h Indol 3 Yl Acetonitrile

Quantum Chemical Calculations (e.g., DFT)

Density Functional Theory (DFT) is a prominent quantum chemical method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like substituted indoles to predict their geometries, electronic features, and spectroscopic properties. researchgate.net

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For 2-(7-bromo-1H-indol-3-yl)acetonitrile, this involves finding the lowest energy arrangement of its atoms. The indole (B1671886) ring itself is an aromatic, bicyclic system and is expected to be largely planar.

Conformational analysis would explore the potential energy surface as a function of the torsion angles involving the C3-C(acetonitrile)-C-N bond, to identify the global and local energy minima.

Below is a table of expected geometrical parameters for this compound, extrapolated from data on its analogs.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Predicted Value | Description |

|---|---|---|

| C-Br Bond Length | ~1.90 Å | The length of the covalent bond between the carbon atom at position 7 and the bromine atom. |

| C-C (indole ring) | ~1.36-1.40 Å | The range of bond lengths within the aromatic indole core. |

| C-N (indole ring) | ~1.35-1.38 Å | The range of bond lengths for the nitrogen-carbon bonds within the indole ring. |

| C3-CH2 Bond Length | ~1.50 Å | The length of the single bond connecting the acetonitrile (B52724) methylene (B1212753) group to the indole ring at position 3. |

| C-C≡N Bond Angle | ~178-180° | The bond angle of the nitrile group, expected to be nearly linear. |

The electronic structure of a molecule governs its reactivity. Indole is known as a π-excessive heterocycle, meaning its aromatic rings have a high electron density, making it susceptible to electrophilic attack, preferably at the C3 position. bhu.ac.in The introduction of a bromine atom at the C7 position and an acetonitrile group at the C3 position will modulate this electronic structure.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The outermost orbital containing electrons. It acts as an electron donor, so its energy level is related to the molecule's ability to react with electrophiles. A higher HOMO energy indicates greater reactivity towards electrophiles.

LUMO: The innermost orbital without electrons. It acts as an electron acceptor, and its energy level is related to the molecule's ability to react with nucleophiles. A lower LUMO energy indicates greater reactivity towards nucleophiles.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring. The bromine atom, being electronegative, will withdraw electron density through the sigma framework (inductive effect) but can also donate electron density through its lone pairs into the π-system (resonance effect). The electron-withdrawing nature of the acetonitrile group at C3 will also influence the electron distribution. DFT calculations can precisely map these orbitals and calculate their energies. researchgate.net

Table 2: Conceptual Frontier Molecular Orbital Properties

| Orbital | Description | Predicted Influence on Reactivity |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital. Likely a π-orbital distributed over the indole nucleus. | The energy of this orbital will determine the susceptibility of the molecule to electrophilic attack. |

| LUMO | Lowest Unoccupied Molecular Orbital. Likely a π* orbital. | The energy of this orbital will dictate the molecule's ability to accept electrons from a nucleophile. |

Quantum chemical calculations are a valuable tool for predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds.

NMR Chemical Shifts: DFT calculations can provide theoretical predictions of 1H and 13C NMR chemical shifts. researchgate.net The accuracy of these predictions has improved significantly, and they can be used to assign signals in experimental spectra, especially for complex molecules. nih.gov For this compound, calculations would predict distinct signals for the protons and carbons of the bromo-substituted benzene (B151609) ring and the pyrrole (B145914) moiety, as well as for the acetonitrile side chain.

IR Frequencies: Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an infrared (IR) spectrum. researchgate.net These calculations can help in the assignment of characteristic vibrational modes, such as the N-H stretch of the indole ring, the C≡N stretch of the nitrile group, and the various C-H and C=C stretching and bending modes of the aromatic system. researchgate.net

Table 3: Predicted Characteristic Spectroscopic Data

| Spectroscopy | Feature | Predicted Region/Value |

|---|---|---|

| 1H NMR | N-H Proton | ~8.0-8.5 ppm (broad singlet) |

| Aromatic Protons | ~7.0-7.8 ppm | |

| CH2 Protons | ~3.8-4.2 ppm (singlet) | |

| 13C NMR | Indole Carbons | ~100-140 ppm |

| C≡N Carbon | ~115-120 ppm | |

| CH2 Carbon | ~15-20 ppm | |

| IR Spectroscopy | N-H Stretch | ~3300-3400 cm-1 |

| C-H (Aromatic) Stretch | ~3100-3150 cm-1 | |

| C≡N Stretch | ~2240-2260 cm-1 |

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying reactants, products, intermediates, and, most importantly, transition states. A transition state is the highest energy point along the reaction coordinate and its structure and energy determine the reaction's activation energy and rate.

For this compound, theoretical studies could investigate various reactions. For example, the mechanism of further electrophilic substitution (e.g., nitration, halogenation) on the indole ring could be explored. Studies on the bromination of 3-substituted indoles suggest that the reaction proceeds through a 3-bromoindolenine intermediate. clockss.org Computational methods can be used to calculate the energies of such intermediates and the transition states leading to their formation and subsequent rearrangement to products. This provides a detailed understanding of regioselectivity and reaction kinetics that can be difficult to obtain experimentally.

Molecular Modeling and Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations are excellent for studying static properties, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. core.ac.uk For this compound, an MD simulation would model the movements of the atoms based on a force field, allowing for a thorough exploration of its conformational space.

This is particularly useful for understanding the flexibility of the acetonitrile side chain and how it might interact with its environment, for example, a solvent or a biological receptor. MD simulations can reveal the most populated conformations in solution and the energy barriers between them, providing a more complete picture of the molecule's behavior than static calculations alone.

Structure-Reactivity Relationship Predictions

By combining the insights from quantum chemical calculations and molecular modeling, it is possible to predict the structure-reactivity relationships for this compound.

The FMO analysis (Section 5.1.2) directly relates the electronic structure to reactivity. The calculated distribution of electron density and electrostatic potential can pinpoint the most likely sites for electrophilic and nucleophilic attack. For instance, the high electron density in the pyrrole ring suggests it is the primary site for electrophilic substitution. The bromine substituent at C7 is expected to direct incoming electrophiles to other positions on the benzene ring.

Furthermore, computational data can be used in Quantitative Structure-Activity Relationship (QSAR) studies. tandfonline.com In a QSAR model, various calculated descriptors (such as HOMO/LUMO energies, dipole moment, surface area, etc.) for a series of related compounds are correlated with their experimentally measured biological activity. While a specific QSAR study for this compound is not available, the computational parameters derived for it could be used in such a model to predict its potential biological efficacy based on data from other indole derivatives.

Cheminformatics in the Context of Analogue Design and Virtual Screening

Cheminformatics serves as a pivotal tool in modern drug discovery, leveraging computational techniques to analyze and predict the properties of chemical compounds. In the context of this compound, while specific and direct cheminformatics studies are not extensively documented in publicly available literature, the principles of analogue design and virtual screening are highly applicable. These computational methods are essential for exploring the chemical space around this scaffold to identify derivatives with potentially enhanced biological activities.

The indole nucleus is a well-established "privileged structure" in medicinal chemistry, known for its ability to bind to a variety of biological targets. nih.govresearchgate.net The application of cheminformatics to indole derivatives, including brominated analogues, has been instrumental in the rational design of new therapeutic agents. nih.gov

Analogue Design:

The design of analogues of this compound would involve the systematic modification of its chemical structure to probe structure-activity relationships (SAR). Key areas for modification include the position of the bromine atom on the indole ring, substitution on the indole nitrogen, and alterations to the acetonitrile side chain.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of analogue design. longdom.org For instance, 3D-QSAR studies on other classes of indole derivatives have successfully created models to predict biological activity based on steric, electronic, and hydrophobic properties. nih.gov Such models can guide the synthesis of novel analogues of this compound with optimized properties. For example, studies on 5-bromoindole (B119039) derivatives have shown that substitutions at this position can significantly influence binding affinity to protein kinases. nih.govd-nb.info Similarly, research on indole-3-carboxaldehydes has demonstrated that the position of bromination affects their quorum sensing inhibitory properties. mdpi.com

Virtual Screening:

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov This approach can be broadly categorized into ligand-based and structure-based methods.

Ligand-Based Virtual Screening (LBVS): In the absence of a known 3D structure of the target protein, LBVS can be employed. This method relies on the principle that molecules with similar structures are likely to have similar biological activities. nih.gov By using the known activity of a reference compound, it is possible to screen databases for molecules with similar physicochemical properties or 2D fingerprints.

Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of a biological target is available, SBVS, primarily through molecular docking, becomes a powerful tool. Molecular docking predicts the preferred orientation of a ligand when bound to a target, as well as the binding affinity. mdpi.comnih.gov For bromoindole scaffolds, docking studies have been successfully used to predict binding modes and energies against targets like VEGFR-2 tyrosine kinase and EGFR tyrosine kinase. nih.govresearchgate.netd-nb.info These studies often reveal key interactions, such as hydrogen bonds and pi-stacking, that are crucial for binding.

The insights gained from cheminformatics approaches, including QSAR and virtual screening, are invaluable for prioritizing the synthesis of new analogues, thereby saving significant time and resources in the drug discovery pipeline. mdpi.comu-strasbg.fr

Illustrative Data from Related Bromoindole Derivatives:

The following table presents representative data from studies on related bromoindole compounds to illustrate the type of information generated through computational and experimental screening, which would be relevant for designing and evaluating analogues of this compound.

| Compound/Derivative Class | Target | Method | Key Finding/Value | Reference |

| 5-Bromoindole-2-carboxylic acid hydrazone derivatives | VEGFR-2 Tyrosine Kinase | Molecular Docking | Good binding energies, with the 4-(dimethylamino)benzylidene derivative being most potent. | d-nb.info |

| 5-Bromoindole-2-carboxylic acid derivatives | EGFR Tyrosine Kinase | Molecular Docking & In Vitro Assay | Compound 3a showed strong binding energy and potent anti-proliferative activity. | nih.gov |

| Brominated Indole-3-Glyoxylamides | α-synuclein, P. falciparum, Proteases | Cheminformatics-guided synthesis and bioassay | All synthetic analogues showed binding affinity to α-synuclein. | nih.gov |

| Brominated Indole Carboxaldehydes | Quorum Sensing in C. violaceum | Bioassay | Bromination increased quorum sensing inhibition, with the position of bromine being important. | mdpi.com |

| Indole-Acrylonitrile Derivatives | Various Cancer Cell Lines | In Vitro Screening | Compound 5c showed significant growth inhibition with GI50 values in the micromolar to nanomolar range. | nih.govmdpi.com |

This data underscores the utility of computational and screening methods in identifying promising bromoindole-based compounds for further development.

Vi. Strategic Applications As a Synthetic Intermediate and Building Block

Role in the Construction of Complex Indole-Based Scaffolds

The inherent reactivity of 2-(7-bromo-1H-indol-3-yl)acetonitrile makes it a valuable precursor for synthesizing a wide array of indole-containing compounds. Both the bromine atom and the acetonitrile (B52724) group can be manipulated to build intricate polycyclic systems and introduce a variety of substituents.

The development of polycyclic and fused heterocyclic systems containing an indole (B1671886) moiety is a significant area of medicinal chemistry. While specific examples detailing the use of this compound in the synthesis of fused systems are not extensively documented, the general strategies employed for related indole derivatives are applicable. For instance, indole derivatives are commonly used in reactions that lead to the formation of new rings fused to the indole core. These methods often involve the cyclization of intermediates derived from the functional groups present on the indole.

In principle, the 7-bromo substituent of the target compound could participate in transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig reactions, to form a new carbon-carbon or carbon-heteroatom bond. Subsequent intramolecular cyclization could then lead to the formation of a new ring fused to the benzene (B151609) portion of the indole. Similarly, the acetonitrile side chain can be chemically transformed into other functional groups that can participate in cyclization reactions to form a new ring fused at the C2 and C3 positions of the pyrrole (B145914) ring. The synthesis of various fused heterocycles like indolothiazoles, thiadiazinoindoles, and pyrazinoindoles often starts from isatin (B1672199) or other reactive indole precursors. nih.gov

This compound is an excellent starting material for creating a variety of substituted indole derivatives. The reactivity of its functional groups allows for the introduction of new chemical entities at specific positions.

The bromine atom at the C7 position can be replaced or used as a handle for further functionalization. For example, palladium-catalyzed cross-coupling reactions can replace the bromine with alkyl, aryl, or other groups. The N-H of the indole ring can be substituted, for instance, by alkylation.

The acetonitrile group at the C3 position is also a versatile functional group. It can be hydrolyzed to a carboxylic acid, reduced to an amine (yielding a tryptamine (B22526) derivative), or reacted with organometallic reagents. The active methylene (B1212753) group adjacent to the nitrile is acidic and can be deprotonated to form a carbanion, which can then react with various electrophiles to introduce substituents at the carbon atom of the side chain.

A related isomer, 2-bromo-1H-indole-3-acetonitrile, serves as a precursor for kinase inhibitors and serotonin (B10506) receptor modulators, where its nitrile group is key for further functionalization through hydrolysis or reduction. This highlights the synthetic potential of the acetonitrile moiety in this class of compounds.

| Starting Material | Reagent/Condition | Product Type | Potential Application |

| This compound | 1. Base2. Electrophile (e.g., Alkyl Halide) | α-Substituted acetonitrile | Introduction of diversity at the side chain |

| This compound | H₂/Catalyst or LiAlH₄ | Tryptamine derivative | Neurologically active compounds |

| This compound | H₃O⁺ / Heat | Indole-3-acetic acid derivative | Plant auxins, pharmaceutical intermediates |

| This compound | Organoboron compound / Pd catalyst | 7-Aryl-1H-indol-3-yl)acetonitrile | Modification of the benzene ring |

Development of Chemical Libraries and Compound Collections

The creation of chemical libraries, which are large collections of diverse but structurally related compounds, is a cornerstone of modern drug discovery. These libraries are screened against biological targets to identify new lead compounds. The structural features of this compound make it an ideal scaffold for generating such libraries.

The multiple points of diversification on the molecule (the N1, C7, and the acetonitrile side chain) allow for the rapid and systematic synthesis of a wide range of analogues. For example, by using a common intermediate derived from this compound, parallel synthesis techniques can be employed to introduce a variety of substituents at each of these positions. This approach allows for the efficient exploration of the chemical space around the core indole scaffold. Research on the related compound 2-bromo-1H-indole-3-acetonitrile notes its synthetic versatility, which enables the creation of a library of related compounds with tailored properties. This principle is directly applicable to the 7-bromo isomer for building diverse compound collections for screening purposes.

Mechanistic Probes in Organic Reactions

While there is no specific literature detailing the use of this compound as a mechanistic probe, indole derivatives, in general, are often utilized in studies aimed at elucidating reaction mechanisms. The electronic and steric properties of substituents on the indole ring can influence reaction pathways, and by studying a series of related compounds, chemists can gain insight into the step-by-step process of a reaction.

For example, studies on indole prenyltransferases, enzymes that attach prenyl groups to the indole core, have investigated how the position of substituents affects the reaction mechanism. rsc.org These studies suggest that prenylation may occur first at the highly nucleophilic C3 position, followed by rearrangements to other positions on the indole ring. rsc.org A compound like this compound, with its defined substitution pattern, could potentially be used in such studies to understand the electronic influence of the 7-bromo group on the reactivity of the indole nucleus.

Furthermore, in-depth investigations into reactions like the indolyl 1,3-heteroatom transposition (IHT) of N-hydroxyindole derivatives have revealed complex mechanistic dualities. nih.gov The understanding of these mechanisms allows for the development of more efficient synthetic strategies for functionalizing the C3 position of indoles. nih.gov The specific electronic properties of the 7-bromo substituent in this compound could make it a useful tool in probing the finer details of such rearrangement reactions.

Vii. Emerging Research Frontiers and Future Perspectives

Innovations in Green Chemistry Approaches for Synthesis

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For indole (B1671886) derivatives, this involves moving away from hazardous reagents and harsh conditions towards greener alternatives. tandfonline.comresearchgate.net Research is increasingly focused on methods that reduce waste, improve energy efficiency, and utilize renewable resources. researchgate.net

Recent advancements in the green synthesis of indole scaffolds highlight several promising avenues for 2-(7-bromo-1H-indol-3-yl)acetonitrile. tandfonline.com Microwave-assisted organic synthesis (MAOS), for instance, offers significant advantages, including drastically reduced reaction times, improved yields, and often cleaner reaction profiles compared to conventional heating methods. tandfonline.com The use of alternative, greener solvents is another key area. Protocols using water, ethanol, or ionic liquids are being developed to replace traditional volatile organic compounds (VOCs). researchgate.netrsc.org Furthermore, catalyst-free reactions, such as the Knoevenagel condensation in aqueous media for synthesizing indole-acrylonitrile hybrids, represent a significant step towards more sustainable chemical production. researchgate.net Electrochemical synthesis is also emerging as a powerful and eco-friendly tool, allowing for mild reaction conditions and high efficiency in generating substituted indoles. rsc.orgdergipark.org.tr

Interactive Data Table: Comparison of Green Synthesis Methodologies for Indole Derivatives

| Methodology | Key Advantages | Potential for this compound | Relevant Research |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, higher yields. | Applicable for Fischer indole synthesis or subsequent functionalization steps, improving energy efficiency. | tandfonline.com |

| Aqueous Media Reactions | Eliminates hazardous organic solvents, simplifies workup. | Suitable for condensation reactions to form the acetonitrile (B52724) side chain. | researchgate.net |

| Electrochemical Synthesis | High efficiency, mild conditions, avoids stoichiometric reagents. | Could be used for cyclization or functional group transformations under green conditions. | rsc.orgdergipark.org.tr |

| Ultrasonication | Enhanced reaction rates and yields through acoustic cavitation. | Can be applied to various steps in the synthesis to improve efficiency. | dergipark.org.tr |

| Catalyst-Free Reactions | Avoids metal contamination and catalyst separation steps. | Ideal for condensation or multicomponent reactions in the synthetic pathway. | researchgate.net |

Exploration of Novel Catalytic Transformations

The bromine atom and the acetonitrile group on the indole ring of this compound are prime targets for novel catalytic transformations, enabling the creation of a diverse library of new molecules. Research is moving beyond traditional methods to explore more sophisticated and selective catalytic systems.

A significant area of exploration involves the catalytic functionalization of the carbon-halogen bond. For example, ruthenium-pincer complexes have been shown to catalyze the oxidation of C-X bonds to carboxylic acids using water as the oxidant, a process that liberates hydrogen gas as the only byproduct. acs.org This could potentially transform the 7-bromo substituent into a 7-carboxy group. Photocatalysis is another burgeoning field; the diastereoselective dearomatization of indoles via photocatalytic hydroboration has been demonstrated, which could lead to novel 3D-scaffold derivatives from the parent molecule. nih.gov

Furthermore, the development of B(C₆F₅)₃-catalyzed reactions for the C(3)-alkylation of indoles opens up possibilities for modifying the position adjacent to the acetonitrile group. nih.gov Transition-metal-catalyzed methods, including those employing copper, palladium, or gold, are continually being refined for cyclization, annulation, and cross-coupling reactions, which could utilize either the bromo-substituent or the N-H group of the indole core for further molecular elaboration. scirp.orgacs.org

Advanced Spectroscopic Characterization Beyond Routine Methods

While standard techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy are essential for routine structural confirmation, a deeper understanding of the complex structure and dynamics of this compound requires more advanced methods.

Single-crystal X-ray diffraction provides the most definitive structural information. For the closely related compound, 2-(4-bromo-1H-indol-3-yl)acetonitrile, X-ray analysis has precisely determined bond lengths, bond angles, and the three-dimensional arrangement of atoms, including the planarity of the indole ring and the orientation of the acetonitrile substituent. nih.govresearchgate.net Such studies reveal subtle intramolecular and intermolecular interactions, like hydrogen bonding, that govern the crystal packing. nih.gov

In the realm of NMR spectroscopy, quantitative ¹H NMR (qNMR) is an emerging technique for the precise quantification of indole alkaloids without the need for identical reference standards for every analyte. nih.gov The use of aprotic solvents like DMSO-d₆ in qNMR can enhance signal dispersion, particularly for N-H protons, allowing for more accurate integration and analysis. nih.gov Additionally, two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning complex proton and carbon signals in substituted indoles. nih.gov Studies on the polymerization of bromo-substituted indoles have also utilized detailed ¹H NMR analysis to elucidate reaction mechanisms by observing shifts in proton signals upon polymer chain elongation. nih.gov

Interactive Data Table: Advanced Spectroscopic Techniques for Indole Derivatives

| Technique | Type of Information Provided | Relevance to this compound |

|---|---|---|

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths/angles, crystal packing. | Definitive confirmation of stereochemistry and intermolecular forces. nih.govresearchgate.net |

| Quantitative NMR (qNMR) | Accurate concentration measurement of specific compounds in a mixture. | Quality control and purity assessment without requiring an identical standard. nih.gov |

| 2D NMR (COSY, HSQC, HMBC) | Correlation between different nuclei (H-H, C-H) for unambiguous signal assignment. | Essential for complex spectra of highly substituted indoles. nih.gov |

| Advanced Mass Spectrometry (e.g., LC-MS/MS) | Fragmentation patterns for structural elucidation, high-sensitivity detection. | Identification in complex mixtures and metabolite studies. |

Synergistic Integration of Experimental and Computational Methodologies

The combination of laboratory experiments and computational modeling, particularly Density Functional Theory (DFT), has become a powerful paradigm in chemical research. researchgate.net This synergistic approach provides insights that are often inaccessible through either method alone. researchgate.net For indole derivatives, it has been instrumental in understanding electronic structures, reaction mechanisms, and spectroscopic properties. researchgate.netchemrxiv.org

DFT calculations can predict the optimized ground-state geometry, which can then be compared with experimental data from X-ray crystallography. researchgate.net Computational studies are used to calculate frontier molecular orbitals (HOMO-LUMO), which helps in understanding the reactivity and electronic properties of the molecule. researchgate.netchemrxiv.org For instance, the effect of substituents on the photophysical properties and the HOMO-LUMO gap of the indole chromophore has been successfully modeled. chemrxiv.org

This integrated approach is particularly valuable for elucidating complex reaction mechanisms. DFT modeling can map out reaction pathways, identify transition states, and calculate activation energies, thereby explaining observed product distributions and stereoselectivity in organocatalytic reactions. mdpi.comacs.org Furthermore, theoretical calculations of vibrational frequencies can aid in the assignment of experimental IR and Raman spectra. researchgate.net The synergy between these methods accelerates the design of new catalysts and the prediction of novel transformations for molecules like this compound.

Interactive Data Table: Synergy Between Experimental and Computational Methods

| Experimental Technique | Complementary Computational Method (DFT) | Insight Gained |

|---|---|---|

| X-ray Crystallography | Geometry Optimization | Validation of theoretical models and understanding of solid-state vs. gas-phase structures. researchgate.net |

| UV-Vis Spectroscopy | Time-Dependent DFT (TD-DFT) | Assignment of electronic transitions and understanding substituent effects on absorption spectra. researchgate.netchemrxiv.org |

| Reaction Synthesis | Reaction Pathway & Transition State Calculation | Elucidation of mechanisms, prediction of regioselectivity and stereoselectivity. mdpi.comacs.org |

| FT-IR/Raman Spectroscopy | Vibrational Frequency Calculation | Accurate assignment of complex vibrational modes. researchgate.net |

| Cyclic Voltammetry | HOMO/LUMO Energy Calculation | Correlation of redox potentials with electronic structure and reactivity. chemrxiv.orgniscpr.res.in |

Q & A

Q. What are the established synthetic routes for 2-(7-bromo-1H-indol-3-yl)acetonitrile, and how can purity be optimized?

The synthesis of brominated indole derivatives typically involves bromination of the indole precursor followed by functionalization at the 3-position. For 7-bromo-substituted indoles, regioselective bromination can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., solvent polarity, temperature). Post-bromination, acetonitrile introduction at the 3-position may involve nucleophilic substitution or condensation reactions. Purity optimization requires chromatographic techniques (e.g., flash column chromatography) and spectroscopic validation (¹H/¹³C NMR, FT-IR) to confirm the absence of regioisomers or unreacted intermediates .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

-

Spectroscopy : ¹H NMR (δ ~2.8–3.2 ppm for the acetonitrile CH₂ group; δ ~7.0–8.5 ppm for aromatic protons) and ¹³C NMR (δ ~115–125 ppm for nitrile carbon) are critical. IR confirms the nitrile group (C≡N stretch at ~2200–2260 cm⁻¹) .

-

Crystallography : Single-crystal X-ray diffraction (SC-XRD) reveals monoclinic symmetry (space group P2₁/c) with unit cell parameters:

Parameter Value a ~8.4 Å b ~11.2 Å c ~9.98 Å β 104.8° Data-to-parameter ratios >15 ensure reliable refinement .

Q. How does the bromine substituent influence the compound’s electronic properties?

The electron-withdrawing bromine at the 7-position reduces electron density on the indole ring, polarizing the π-system. This enhances electrophilic reactivity at the 2- and 5-positions, as shown by Hammett substituent constants (σₚ ≈ 0.23 for Br). Computational studies (DFT) can quantify charge distribution and frontier molecular orbitals (HOMO-LUMO gaps) .

Advanced Research Questions

Q. What role does this compound play in cross-coupling reactions for bioactive molecule synthesis?

The bromine atom facilitates Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, enabling C–C or C–N bond formation. For example, coupling with boronic acids or amines generates derivatives with antimicrobial or kinase-inhibitory activity. Reaction optimization requires palladium catalysts (e.g., Pd(PPh₃)₄) and inert conditions to prevent nitrile hydrolysis .

Q. How can computational modeling predict the reactivity of this compound in multi-step syntheses?

Density Functional Theory (DFT) calculations assess transition states and activation energies for reactions like nucleophilic substitution or cycloaddition. Molecular dynamics simulations (e.g., using Gaussian or GROMACS) model solvation effects and steric hindrance, guiding solvent selection (e.g., acetonitrile vs. DMF) and temperature protocols .

Q. What challenges arise in resolving crystallographic disorder in halogenated indole derivatives?

Disorder in the bromine position or acetonitrile orientation can inflate R factors. Strategies include:

- Collecting high-resolution data (θ > 25°).

- Using restraints for thermal parameters (SHELXL ADPs).

- Validating with Hirshfeld surface analysis to detect weak intermolecular interactions (e.g., C–H···N) .

Q. How does this compound serve as an intermediate in natural product synthesis?

It is a precursor to indole alkaloids and tryptophan derivatives. For example, catalytic hydrogenation of the nitrile group yields 2-(7-bromo-1H-indol-3-yl)ethylamine, a building block for serotonin analogs. Stereochemical control during reduction (e.g., using NaBH₄/CoCl₂) is critical for enantiomeric purity .

Data-Driven Insights

- Synthetic Yield Optimization : Pilot studies report ~60–75% yields for bromination steps, with higher yields in polar aprotic solvents (DMF > THF) .

- Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition onset at ~220°C, indicating suitability for high-temperature reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.